molecular formula C2H6NNaO3 B1592675 Glycine sodium salt hydrate CAS No. 207300-76-3

Glycine sodium salt hydrate

Cat. No.: B1592675
CAS No.: 207300-76-3
M. Wt: 115.06 g/mol
InChI Key: CIJQGPVMMRXSQW-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Glycine sodium salt hydrate primarily targets the central nervous system . It serves as a neurotransmitter, particularly in the spinal cord, brainstem, and retina . The compound plays a crucial role in increasing the quality of sleep and neurological functions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. When glycine receptors are activated, chloride enters the neuron via ionotropic receptors, causing an inhibitory postsynaptic potential (IPSP) . This action results in the hyperpolarization of the membrane potential, thus counteracting excitatory stimuli .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates intracellular calcium levels and cytokines production . Glycine is also degraded to serine by glycine serine hydroxymethyltransferase 1 in the cytoplasm .

Result of Action

The molecular and cellular effects of the action of this compound are diverse. Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage . Additionally, glycine treatment also enhances graft function during transplantation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action as a neurotransmitter in immunohistochemical staining of Zebrafish spinal cord sections has been observed . .

Biochemical Analysis

Biochemical Properties

Glycine sodium salt hydrate plays a significant role in biochemical reactions. It is synthesized from choline, threonine, and serine . It serves as a precursor for porphyrins, purines, glutathione, and creatine . This compound interacts with various enzymes, proteins, and other biomolecules, modulating intracellular Ca2+ levels and cytokines production .

Cellular Effects

This compound exerts various effects on cells and cellular processes. It aids in increasing the quality of sleep and neurological functions . It is essential for the regulation of immune function, metabolism, growth, and development . This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It modulates intracellular Ca2+ levels and cytokines production . Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycine sodium salt hydrate can be synthesized through the neutralization of glycine with sodium hydroxide. The reaction involves dissolving glycine in water and adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Glycine sodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Glycine: The parent compound, which is a simple amino acid.

    Glycine hydrochloride: A derivative where glycine is combined with hydrochloric acid.

    Glycine methyl ester: A methylated derivative of glycine.

Comparison:

This compound stands out due to its unique combination of solubility, buffering capacity, and stability, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

sodium;2-aminoacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJQGPVMMRXSQW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635459
Record name Sodium aminoacetate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207300-76-3
Record name Sodium aminoacetate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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